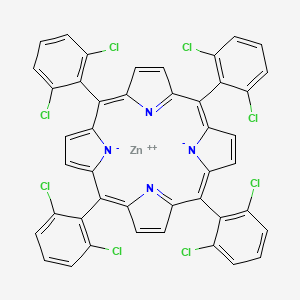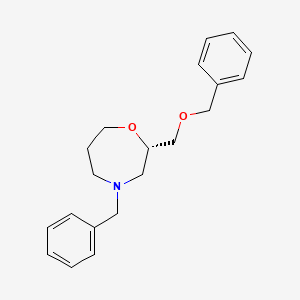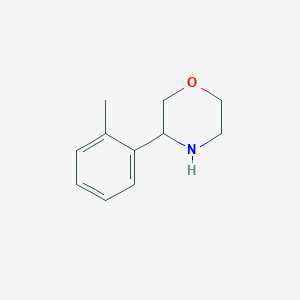![molecular formula C7H4ClN3O2 B12098516 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with a unique structure that makes it valuable in various fields, particularly in medicinal chemistry. This compound is known for its role as a building block in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material. The process includes several key steps such as alkylation, cyclization, and chlorination . For example, an improved seven-step synthesis from dimethyl malonate has been reported, yielding the compound with an overall yield of 31% .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and safety of the production process .
化学反应分析
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Functional Group Transformations: The compound’s pyrimidine and chloro substituents allow for further derivatization, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids, with bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions are often derivatives of the original compound, tailored for specific applications in medicinal chemistry and drug development .
科学研究应用
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is widely used in scientific research due to its versatility and unique structure. Its primary applications include:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are used in cancer therapy and the treatment of inflammatory diseases.
Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those involving kinase activity.
Industrial Applications: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By inhibiting kinase activity, this compound can interfere with cell division and survival pathways, leading to the suppression of tumor growth and inflammation .
相似化合物的比较
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is also used in the synthesis of kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives of this core structure have been developed, each with unique properties and applications in medicinal chemistry.
Uniqueness
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable building block for developing targeted therapies with improved efficacy and reduced side effects .
属性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC 名称 |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-1-2-9-5(3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI 键 |
QXJMRRZNXLKOKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1C(=NC(=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


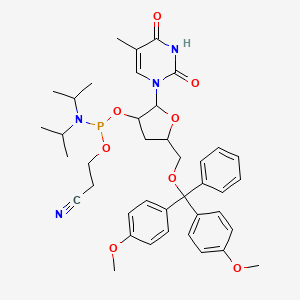

![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)
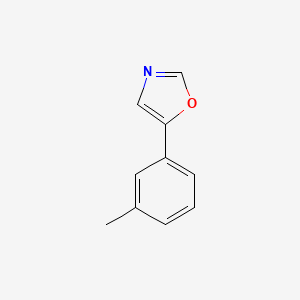



![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)
![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)
